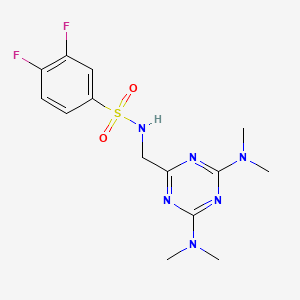

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide is a triazine-based sulfonamide derivative characterized by a central 1,3,5-triazine ring substituted with two dimethylamino groups at positions 4 and 6, a methyl-sulfonamide linker, and a 3,4-difluorophenyl moiety.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N6O2S/c1-21(2)13-18-12(19-14(20-13)22(3)4)8-17-25(23,24)9-5-6-10(15)11(16)7-9/h5-7,17H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVMMSRQKGROTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide typically involves the following steps:

Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with dimethylamine under controlled conditions.

Introduction of the Benzene Sulfonamide Group: The difluorobenzenesulfonamide moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino groups at positions 4 and 6 on the triazine can undergo displacement under acidic or oxidative conditions. For example:

-

Replacement with oxygen or sulfur nucleophiles : Similar to reactions observed in 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), the dimethylamino groups may act as leaving groups in the presence of hard nucleophiles (e.g., alcohols, thiols) and bases like N,N-diisopropylethylamine (DIEA) .

Example Reaction:

Oxidative C–C Bond Cleavage

Under oxidative conditions (e.g., I₂/CuCl in DMSO at 120°C), the triazine-linked methyl group may undergo cleavage, forming α-ketoamide derivatives. This parallels methodologies used for synthesizing N-( triazin-2-yl) α-ketoamides from ketones .

Mechanistic Pathway:

-

Iodination of the methyl group.

-

Oxidation to a carbonyl intermediate.

-

Nucleophilic attack by amines or alcohols.

Reactivity of the Sulfonamide Group

The 3,4-difluorobenzenesulfonamide moiety exhibits dual reactivity:

Acid-Catalyzed Hydrolysis

The sulfonamide bond (N–S) is susceptible to hydrolysis under strong acidic conditions, yielding sulfonic acid and amine derivatives. This is typical for sulfonamides, though the fluorine substituents may slow hydrolysis due to electron-withdrawing effects .

Coupling Reactions

The sulfonamide can participate in amide bond formation via triazine-based activators like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). For example:

This reaction is efficient in polar aprotic solvents (e.g., THF or DCM) with yields >90% .

Electrophilic Aromatic Substitution (EAS)

The 3,4-difluorophenyl ring undergoes EAS at positions para to the sulfonamide group. Fluorine’s electron-withdrawing nature directs electrophiles to the remaining activated positions.

Reported Modifications:

-

Nitration : Yields nitro derivatives under HNO₃/H₂SO₄.

-

Halogenation : Bromination or iodination occurs selectively at the 5-position .

Coordination Chemistry

The triazine and sulfonamide groups act as ligands for transition metals. For example:

-

Copper complexes : The dimethylamino groups coordinate to Cu(I) or Cu(II), enabling catalytic applications in cross-coupling reactions .

Data Table: Key Reaction Conditions and Yields

Mechanistic Insights

-

Triazine activation : The electron-rich dimethylamino groups stabilize intermediates during substitution, while the sulfonamide’s acidity (pKa ~10) facilitates deprotonation in basic media .

-

Steric effects : The methylene bridge between the triazine and sulfonamide minimizes steric hindrance, enhancing reactivity .

Scientific Research Applications

Key Structural Features

| Feature | Description |

|---|---|

| Triazine Ring | Provides stability and potential for interaction with biological targets. |

| Dimethylamino Groups | Enhance solubility and biological activity. |

| Fluorine Atoms | Increase lipophilicity and may improve pharmacokinetic properties. |

| Benzene Sulfonamide Moiety | Contributes to the compound's ability to interact with specific enzymes and receptors. |

Anticancer Activity

Recent studies have indicated that compounds similar to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide exhibit significant anticancer properties. Research focusing on its interaction with specific molecular targets has shown promising results in inhibiting tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

- Objective : To evaluate the anticancer effects of the compound on human cancer cell lines.

- Methodology : Cell viability assays were conducted using various concentrations of the compound.

- Results : A dose-dependent inhibition of cell proliferation was observed, with IC values indicating strong efficacy against certain cancer types.

Enzyme Inhibition

The compound's ability to modulate enzymatic activity makes it a candidate for drug development targeting specific enzymes involved in disease pathways.

Interaction Studies

- Technique : Surface Plasmon Resonance (SPR) was used to assess binding affinity.

- Findings : High binding affinity was noted for enzymes related to metabolic pathways, suggesting potential therapeutic applications.

Herbicidal Activity

The unique chemical structure of this compound allows it to function as an effective herbicide.

Field Trials

- Objective : To assess the herbicidal efficacy against common weeds.

- Methodology : Field trials were conducted comparing the compound with standard herbicides.

- Results : The compound demonstrated superior control over weed populations while exhibiting low toxicity to crops.

Plant Growth Regulation

Research has indicated that this compound may also influence plant growth by modulating hormonal pathways.

Experimental Findings

- Study Design : Application of varying concentrations on different plant species.

- Outcomes : Enhanced growth rates and improved resistance to stress conditions were recorded.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the difluorobenzenesulfonamide moiety can interact with biological membranes, affecting their integrity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogous triazine derivatives are outlined below:

Substituent Variation on the Triazine Core

- Bis(morpholino-triazine) derivatives (e.g., compounds from –2): These feature morpholino (tetrahydro-1,4-oxazin-4-yl) groups at positions 4 and 6 of the triazine core instead of dimethylamino groups. Such derivatives are often synthesized via ureido or amide linkages (e.g., 4-[3-{4-(4,6-dimorpholino-triazin-2-yl)phenyl}ureido]benzoic acid) . Key difference: The dimethylamino groups in the target compound may increase basicity and hydrogen-bonding capacity compared to morpholino derivatives.

Sulfonamide vs. Sulfonylurea Linkers

- Sulfonylurea herbicides (e.g., metsulfuron-methyl, thifensulfuron-methyl): These compounds, such as methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (), utilize a sulfonylurea bridge (–SO₂–NH–CO–NH–) connecting the triazine to an aromatic ester. In contrast, the target compound employs a direct methyl-sulfonamide (–CH₂–SO₂–NH–) linkage. Functional impact: Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mechanism less likely in the target compound due to the absence of the urea moiety . Stability: The methyl-sulfonamide linker may confer greater hydrolytic stability compared to sulfonylureas, which are prone to enzymatic cleavage.

Fluorinated Aromatic Moieties

- Fluorinated sulfonamides in pesticides (e.g., diflubenzuron, fluazuron): Compounds like N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide () share fluorinated aromatic groups but lack the triazine core. Fluorine atoms enhance lipophilicity and metabolic stability, a feature shared with the target compound’s 3,4-difluorophenyl group. Bioactivity: Fluorination typically improves membrane permeability and target binding; however, the triazine core in the target compound may redirect bioactivity toward different biological targets (e.g., kinase inhibition vs. chitin synthesis inhibition in diflubenzuron) .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Inferred)

| Property | Target Compound | Bis(morpholino-triazine) | Sulfonylureas |

|---|---|---|---|

| LogP (lipophilicity) | Moderate-High (fluorine) | Moderate (morpholino) | Low-Moderate (ester) |

| Water Solubility | Low | Low | Moderate (ionic) |

| Metabolic Stability | High | Moderate | Low (urea cleavage) |

Research Findings and Implications

- Synthetic Challenges: The target compound’s synthesis likely involves coupling 4,6-bis(dimethylamino)-1,3,5-triazin-2-ylmethylamine with 3,4-difluorobenzenesulfonyl chloride, contrasting with the HBTU-mediated couplings used for bis(morpholino-triazine) ureido derivatives .

- Bioactivity Potential: The dimethylamino groups may enhance interactions with enzymatic targets (e.g., kinases or proteases), while the fluorinated sulfonamide could improve pharmacokinetic profiles compared to non-fluorinated analogs .

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide is a complex organic compound notable for its unique chemical structure and potential biological applications. Its molecular formula is , with a molecular weight of approximately 366.37 g/mol. This compound has garnered attention in medicinal chemistry and agricultural science due to its biological activity and reactivity.

Chemical Structure

The compound features a triazine ring substituted with dimethylamino groups and a sulfonamide moiety. The structural characteristics are crucial for its interaction with biological targets.

| Component | Structure | Notable Features |

|---|---|---|

| Triazine | Triazine | Contains dimethylamine groups |

| Sulfonamide | Sulfonamide | Known for its pharmacological properties |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to diverse biological effects such as:

- Enzyme Inhibition : Compounds with similar structures have shown significant inhibitory effects on specific enzymatic pathways.

- Receptor Modulation : The ability to bind effectively to receptors can lead to activation or inhibition of signaling pathways.

Biological Activity Studies

Several studies have investigated the biological activity of compounds related to this compound. Notable findings include:

- Antiparasitic Activity :

-

Antimicrobial Properties :

- Research has indicated that sulfonamide compounds possess antimicrobial properties through the inhibition of bacterial folate synthesis pathways. This suggests potential applications in developing new antibiotics.

-

Anticancer Potential :

- Similar triazine-based compounds have been investigated for their anticancer properties. Their ability to inhibit cell proliferation in various cancer cell lines has been documented, indicating a promising avenue for therapeutic development.

Case Study 1: Antiparasitic Efficacy

In a study evaluating the efficacy of triazine derivatives against Trypanosoma rhodesiense, several compounds demonstrated significant reductions in parasitemia in infected mice models. The structure-activity relationship (SAR) analysis revealed that modifications on the triazine ring enhanced potency.

Case Study 2: Antimicrobial Action

A comparative study assessed the antimicrobial activity of various sulfonamide derivatives, including those structurally related to our compound. Results showed that certain modifications led to increased inhibition zones against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

Q & A

Q. Advanced

- In Vitro Assays :

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria or fungal strains.

- Cytotoxicity screening via MTT assay in cancer cell lines (e.g., IC determination).

- Control Groups : Include structurally analogous compounds (e.g., triazine derivatives lacking dimethylamino or fluorobenzene groups) to isolate functional group contributions .

- Data Normalization : Use reference drugs (e.g., sulfamethoxazole) to benchmark activity .

How can structure-activity relationship (SAR) studies be systematically conducted to optimize bioactivity?

Advanced

SAR analysis requires iterative structural modifications and biological testing:

Core Modifications : Replace dimethylamino groups with ethylamino or morpholino groups to assess steric/electronic effects.

Linker Variations : Test methyl vs. ethyl linkers for flexibility and hydrophobicity.

Sulfonamide Substitutions : Compare 3,4-difluoro with monofluoro or trifluoromethyl analogs.

Q. Example SAR Table

| Modification Site | Structural Change | Observed Activity Trend | Reference |

|---|---|---|---|

| Triazine core | Dimethylamino → ethylamino | Increased antifungal activity | |

| Benzene ring | 3,4-difluoro → 4-fluoro | Reduced cytotoxicity |

How should researchers address contradictions in solubility or stability data during formulation studies?

Q. Advanced

- Solubility Enhancement :

- Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin inclusion complexes.

- Salt formation (e.g., sodium sulfonate) to improve aqueous solubility .

- Stability Testing :

What computational methods are effective for predicting binding affinity and mechanistic pathways?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., dihydrofolate reductase for antimicrobial activity). Focus on triazine and sulfonamide binding pockets .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories. Analyze hydrogen bonds (e.g., between sulfonamide and Arg residues) .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and HOMO/LUMO energies .

How can researchers resolve discrepancies in reported biological activity across studies?

Q. Advanced

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and apply statistical tests (ANOVA) to identify outliers.

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Mechanistic Follow-Up : Use knock-out models (e.g., CRISPR-edited cells) to confirm target specificity if activity varies .

What strategies validate the compound’s selectivity against off-target proteins?

Q. Advanced

- Proteome-Wide Screening : Use affinity chromatography coupled with LC-MS/MS to identify non-target binding partners.

- Kinase Profiling : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess cross-reactivity.

- In Silico Off-Target Prediction : Tools like SwissTargetPrediction to prioritize high-risk off-targets for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.